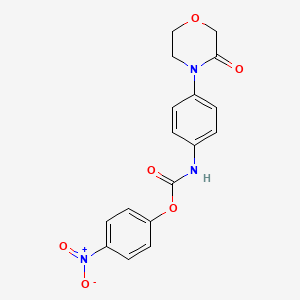
Keto Diclofenac Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Keto Diclofenac Sodium Salt is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The sodium salt form of diclofenac enhances its solubility and bioavailability, making it more effective for oral administration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Keto Diclofenac Sodium Salt typically involves the reaction of diclofenac with sodium hydroxide. The process begins with the preparation of diclofenac by reacting 2,6-dichloroaniline with chloroacetic acid to form 2-(2,6-dichlorophenylamino)phenylacetic acid. This intermediate is then reacted with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified through crystallization and filtration to ensure its quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Keto Diclofenac Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products
Oxidation: Hydroxylated derivatives of diclofenac.
Reduction: Hydroxylated forms of diclofenac.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Keto Diclofenac Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of NSAIDs and their derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Keto Diclofenac Sodium Salt exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Diclofenac Potassium Salt: Another salt form of diclofenac with faster absorption and onset of action compared to the sodium salt.
Ketoprofen: A similar NSAID with comparable anti-inflammatory and analgesic properties.
Ibuprofen: Another widely used NSAID with similar mechanisms of action.
Uniqueness
Keto Diclofenac Sodium Salt is unique due to its enhanced solubility and bioavailability, making it more effective for oral administration. Its specific inhibition of COX-2 over COX-1 also contributes to its reduced gastrointestinal side effects compared to other NSAIDs .
Propiedades
Fórmula molecular |
C14H8Cl2NNaO3 |
|---|---|
Peso molecular |
332.1 g/mol |
Nombre IUPAC |
sodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20);/q;+1/p-1 |
Clave InChI |
SLKWORWIFRJWLC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
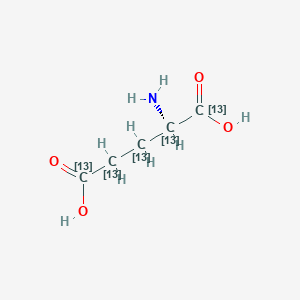
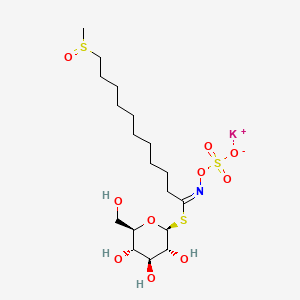
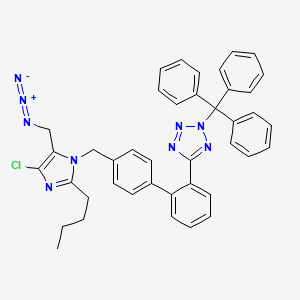
![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)

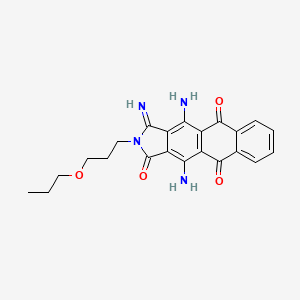
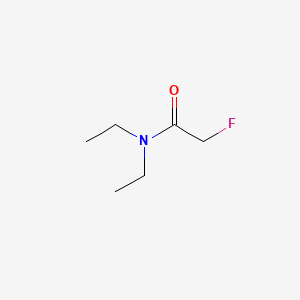

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
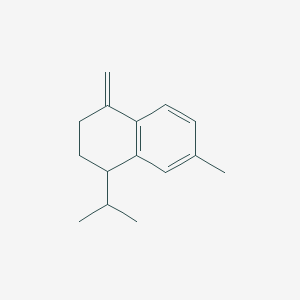
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
